REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:15])[CH2:13][C:12](=[O:14])[C:5]2[C:6]([C:9](O)=[O:10])=[CH:7][O:8][C:4]=2[CH2:3]1.C(Cl)(=O)C(Cl)=O.[BH4-].[Na+].C([O-])(O)=O.[Na+]>ClCCl.CN(C=O)C.C(OCC)(=O)C.C(O)(=O)C>[CH3:1][C:2]1([CH3:15])[CH2:13][C:12](=[O:14])[C:5]2[C:6]([CH2:9][OH:10])=[CH:7][O:8][C:4]=2[CH2:3]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(CC2=C(C(=CO2)C(=O)O)C(C1)=O)C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
619 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
187 μL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
dissolved in THF
|
Type
|
TEMPERATURE
|
Details
|
cooled to −55° C
|
Type
|
STIRRING
|
Details
|
to stir for another 1.5 h at −55° C
|
Duration
|
1.5 h
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by Flash-chromatography (ethyl acetate/hexanes (4:6), silicagel)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1(CC2=C(C(=CO2)CO)C(C1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |